molecular formula C24H22N2O2S B11269859 N-(2-ethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

N-(2-ethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B11269859
M. Wt: 402.5 g/mol
InChI Key: OVCULMSLFOMHLO-UHFFFAOYSA-N
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Description

N-[(2-ETHOXYPHENYL)METHYL]-4-PHENYL-3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with a phenyl group, a pyrrole ring, and an ethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ETHOXYPHENYL)METHYL]-4-PHENYL-3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure scalability and economic viability .

Chemical Reactions Analysis

Types of Reactions

N-[(2-ETHOXYPHENYL)METHYL]-4-PHENYL-3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

N-[(2-ETHOXYPHENYL)METHYL]-4-PHENYL-3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-ETHOXYPHENYL)METHYL]-4-PHENYL-3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-ETHOXYPHENYL)METHYL]-4-PHENYL-3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide

InChI

InChI=1S/C24H22N2O2S/c1-2-28-21-13-7-6-12-19(21)16-25-24(27)23-22(26-14-8-9-15-26)20(17-29-23)18-10-4-3-5-11-18/h3-15,17H,2,16H2,1H3,(H,25,27)

InChI Key

OVCULMSLFOMHLO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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